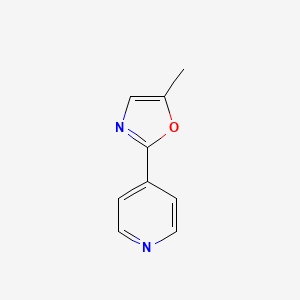![molecular formula C23H24ClNO4 B8541187 Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B8541187.png)
Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and a dimethylaminocarbonyl group. Its synthesis and reactivity make it a valuable compound in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of the core phenyl ring structure. The process often includes:
Formation of the Ethynyl Group:
Introduction of the Dimethylaminocarbonyl Group: This is achieved through a nucleophilic substitution reaction, where a dimethylaminocarbonyl group is attached to the phenyl ring.
Chlorination: The phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the phenoxy group with tert-butyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The ethynyl group, in particular, plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl[4-chloro-2-({3-[(methylamino)carbonyl]phenyl}ethynyl)phenoxy]acetate
- Tert-butyl[4-chloro-2-({3-[(ethylamino)carbonyl]phenyl}ethynyl)phenoxy]acetate
Uniqueness
Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminocarbonyl group, in particular, enhances its solubility and reactivity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C23H24ClNO4 |
|---|---|
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C23H24ClNO4/c1-23(2,3)29-21(26)15-28-20-12-11-19(24)14-17(20)10-9-16-7-6-8-18(13-16)22(27)25(4)5/h6-8,11-14H,15H2,1-5H3 |
InChI-Schlüssel |
ZRBKWRUKRPYNCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)C#CC2=CC(=CC=C2)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8541118.png)
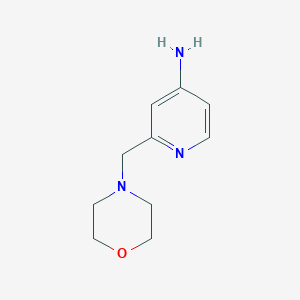
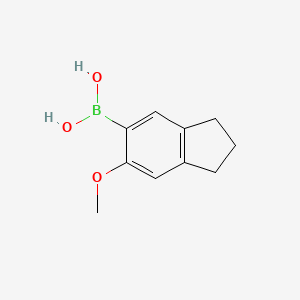
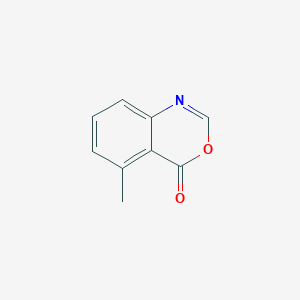
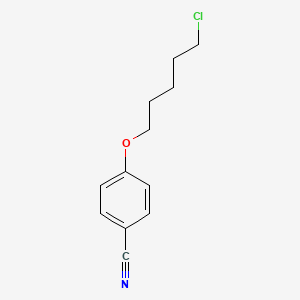
![Rac-2-[1-(3-methoxy-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8541157.png)
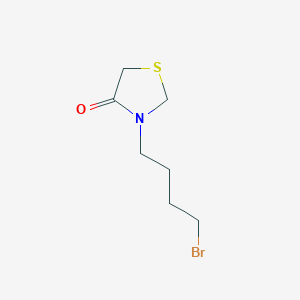
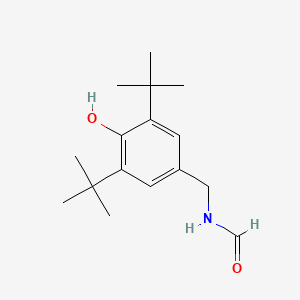
![5-fluoro-2-methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B8541174.png)
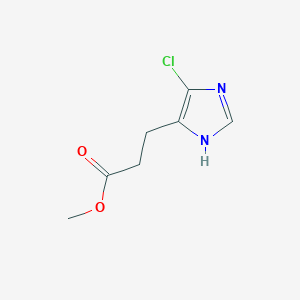

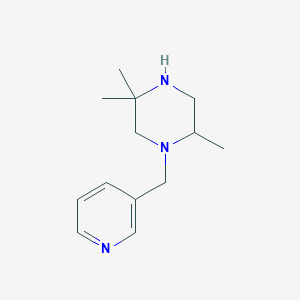
![(1S)Cyclopropyl[3-(methylethyl)phenyl]methylamine](/img/structure/B8541200.png)
